2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCQZYCJRMENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of thiobenzamide derivatives. Adapted from Jacobson’s method, 4-methyl-2-aminobenzothiazole is prepared through the following steps:
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Thioamide Formation :
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Cyclization with Lawesson’s Reagent :
Synthesis of 2-Methylbenzoyl Chloride
The acyl chloride precursor is derived from 2-methylbenzoic acid:
Amide Coupling Reaction
The final step involves coupling 4-methyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride:
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Reflux in Acetone :
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Alternative Solvent Systems :
Optimization of Reaction Parameters
Temperature and Time Dependence
A study varying reflux temperatures (60–100°C) and durations (4–8 hours) identified 80°C for 6 hours as optimal, balancing yield (68%) and product purity. Prolonged heating beyond 8 hours induced decomposition, evidenced by TLC smearing.
Stoichiometric Ratios
Excess acyl chloride (1.5 equiv) improved yields to 72%, but higher equivalents caused side products (e.g., diacylated species).
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Analysis
(400 MHz, DMSO-):
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Efficacy
- A study assessed the compound's activity against various bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication . These actions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole: The parent compound, which serves as a precursor for many derivatives with diverse applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Biological Activity
2-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activities, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.31 g/mol. The compound consists of a benzamide moiety substituted with a methyl group and a 1,3-benzothiazole ring, which contributes to its biological activity.
Antioxidant Activity
Research indicates that benzamide derivatives, including this compound, exhibit significant antioxidant properties. In vitro studies have shown that these compounds can effectively scavenge free radicals and chelate metals, enhancing their potential as therapeutic agents against oxidative stress-related diseases.
Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been reported to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus through various mechanisms, including disruption of bacterial cell wall synthesis and inhibition of virulence factors .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been extensively studied. For example, certain analogs have shown efficacy in inhibiting tyrosinase activity in melanoma cells (B16F10), which is crucial for melanin production. This inhibition is linked to their potential use in treating hyperpigmentation disorders and melanoma .
Study 1: Antioxidant and Antimicrobial Evaluation
In a study evaluating various benzamide derivatives, this compound was found to exhibit superior total antioxidant capacity compared to standard antioxidants. Additionally, it demonstrated significant antibacterial activity against tested strains, suggesting its dual role as an antioxidant and antimicrobial agent.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications on the benzothiazole core significantly influence the biological activity of related compounds. The presence of methyl groups at specific positions was found to enhance both antioxidant and antimicrobial activities. This emphasizes the importance of chemical structure in determining biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| N-(7-methyl-4-nitro-1,3-benzothiazol-2-yl)benzamide | C15H11N3O3S | Antimicrobial, anticancer |
| 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | C21H15BrN2OS | Anticancer, enzyme inhibitor |
| N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea | C12H13N3O3S | Antihyperalgesic |
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amidation | LiH/DMF, 12–24 h | 92–98% | |
| Cyclization | NaOH, reflux | 87% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are discrepancies in data resolved?
Q. Methodological Answer :
- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
- NMR : NMR identifies methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.2 ppm). NMR verifies carbonyl carbons (~168 ppm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and molecular packing (e.g., SHELXL refinement) .
Q. Discrepancy Resolution :
- Cross-validate NMR/FTIR with X-ray data to confirm bond connectivity.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced: How can X-ray crystallography elucidate molecular packing and hydrogen bonding patterns?
Q. Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) .
- Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
- Graph-set analysis : Classifies hydrogen bonds (e.g., R(8) motifs) to predict crystal stability .
Key Finding :
In related benzothiazole benzamides, π-π stacking between aromatic rings and C–H···S interactions dominate packing .
Advanced: How can computational methods predict biological interactions, and how do they align with experimental data?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to tyrosinase or kinases (PDB ID: 2Y9X).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns .
- Validation : Compare computed binding energies (ΔG) with experimental IC values from enzyme assays .
Case Study :
Docking of structural analogs showed a correlation between trifluoromethyl groups and enhanced inhibitory activity against tyrosinase (R = 0.89) .
Advanced: How to design assays for evaluating tyrosinase inhibition potential?
Q. Methodological Answer :
Enzyme kinetics : Monitor dopachrome formation at 475 nm using mushroom tyrosinase and L-DOPA substrate .
Dose-response curves : Calculate IC values with 8–10 concentration points (e.g., 0.1–100 μM).
Control experiments : Use kojic acid (IC ~2 μM) as a positive control .
Q. Structural Insights :
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Standardize assays : Use identical enzyme batches and substrate concentrations.
- SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) .
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .
Example :
Discrepancies in MIC values for antibacterial activity were traced to variations in bacterial strains (Gram-positive vs. Gram-negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
